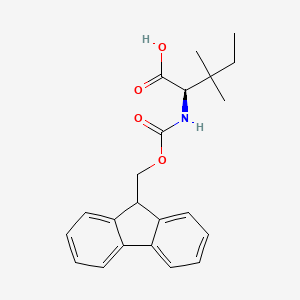

Fmoc-d-beta-methylisoleucine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-d-beta-methylisoleucine is a biochemical used for proteomics research . Its molecular formula is C22H25NO4 and it has a molecular weight of 367.44 . It is also known as Fmoc-D-α-tert-amylglycine .

Synthesis Analysis

This compound is used in the Fmoc methodology of peptide synthesis. In this method, all amino acid derivatives used during the synthesis have the 9-fluorenylmethyloxycarbonyl (Fmoc) as a protecting group. This group is a temporary protecting group of the amino function, removed at each step of the synthesis .Molecular Structure Analysis

The InChI code for this compound is 1S/C22H25NO4/c1-4-22(2,3)19(20(24)25)23-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,4,13H2,1-3H3, (H,23,26) (H,24,25)/t19-/m0/s1 . The key to its structure is the Fmoc group, which is crucial for its role in peptide synthesis .Physical and Chemical Properties Analysis

This compound is a white powder . It should be stored at 0-8°C .Applications De Recherche Scientifique

Biomimetic Cyclization in Peptide Synthesis

One application of Fmoc-d-beta-methylisoleucine involves its role in biomimetic cyclization processes. For instance, Fmoc-(2R,3S)-3-methyl-Se-phenylselenocysteine has been utilized for synthesizing dehydrobutyrine (Dhb)-containing peptides. This process facilitates biomimetic cyclization through Michael addition, yielding methyllanthionine with the natural configuration observed in lantibiotics like subtilin as a single diastereomer. This indicates a strong intrinsic preference for the stereochemistry seen in lantibiotics, suggesting potential applications in the synthesis of peptide-based therapeutics and materials (Hao Zhou & W. A. van der Donk, 2002).

Facile Synthesis of Modified Amino Acids

Research has developed efficient and environmentally friendly methods for synthesizing Fmoc-N-methyl α- and β-amino acids from corresponding Fmoc-amino acids. This process involves intermediate oxazolidinones/oxazinanones and showcases Fmoc-β3-homophenyl alanine's reactivity, providing a one-step route to highly useful Fmoc-protected tetrahydroisoquinolineacetic acid, a β-hTic analogue. These methodologies enable rapid preparation of Fmoc-N-methyl-amino acids, suitable for solid-phase peptide synthesis, highlighting the versatility of this compound in peptide modification and design (T. Govender & P. Arvidsson, 2006).

Functional Materials from Fmoc-modified Amino Acids and Peptides

Fmoc-modified amino acids and short peptides exhibit significant self-assembly features, making them crucial for developing functional materials. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, offering vast applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties. This area of research underscores the potential of this compound in creating bio-inspired materials with diverse functionalities (Kai Tao, A. Levin, Lihi Adler‐Abramovich, & E. Gazit, 2016).

Orientations Futures

Fmoc protected single amino acids, such as Fmoc-d-beta-methylisoleucine, are gaining interest due to their ease of synthesis, functional diversity, stability, and biocompatibility . They can form various structures through self-assembly, which can be controlled by environmental parameters . These properties make them promising scaffolds for the design of distinct micro/nanostructures through a bottom-up approach .

Mécanisme D'action

Target of Action

Fmoc-d-beta-methylisoleucine, also known as Fmoc-D-b-methylisoleucine, is primarily used in the field of proteomics research . The compound’s primary target is the amine group of amino acids . It serves as a protecting group for amines during peptide synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of Fmoc carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides . It allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The use of Fmoc as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread .

Result of Action

The introduction and subsequent removal of the Fmoc group enable the successful synthesis of peptides . This process facilitates the formation of peptide bonds without causing unwanted side reactions . The result is the creation of peptides of significant size and complexity, which are valuable resources for research in the post-genomic world .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Additionally, the fluorenyl group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions . The specific conditions of the peptide synthesis process, such as the pH and temperature, can also influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

It is known that Fmoc-modified amino acids and short peptides, such as Fmoc-d-beta-methylisoleucine, possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .

Cellular Effects

Studies on similar Fmoc-modified dipeptides have shown that they can exhibit cell type-dependent biological activity . For example, Fmoc-phenylalanine-valine (Fmoc-FV) hydrogels showed higher cell proliferation in HUVEC or MDA-MB231 cells than WJ-MSCs

Molecular Mechanism

It is known that the Fmoc group plays a significant role in the chemical synthesis of peptides . The base-mediated cleavage of the Fmoc group and subsequent DBF adduct is a proposed mechanism .

Temporal Effects in Laboratory Settings

It is known that Fmoc-modified amino acids and short peptides can form hydrogels that exhibit cell type-dependent biological activity

Metabolic Pathways

It is known that Fmoc-modified amino acids and short peptides can self-assemble due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .

Subcellular Localization

It is known that Fmoc-modified amino acids and short peptides can self-assemble due to the inherent hydrophobicity and aromaticity of the Fmoc moiety

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-4-22(2,3)19(20(24)25)23-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,4,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFMEQGAIAYJMN-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethylsulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2998548.png)

![6-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2998550.png)

![N-butyl-4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2998553.png)

![Methyl 4-(4-methylphenyl)-3-[(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2998561.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide](/img/structure/B2998569.png)

![2-Chloro-3-[(4-iodophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2998571.png)